Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate
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Overview
Description
“Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate” is a chemical compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 . The compound appears as a clear slightly yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a clear slightly yellow liquid . It has a molecular weight of 202.61 . The estimated density is 1.2875 , and the refractive index ranges between 1.5065-1.5085 .Scientific Research Applications
Electrochemical Fluorination and Radiofluorination Applications
Electrochemical fluorination is a technique that has been explored for the synthesis of fluorinated compounds, including derivatives similar to Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate. A study by Balandeh et al. (2017) demonstrated the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF). This process involved potentiostatic anodic oxidation and resulted in the formation of mono-fluorinated products. The study highlights the importance of various parameters such as oxidation potential, time, and temperature in achieving efficient fluorination.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)7-5(10)3-2-4-6(7)12/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMCFWGBZIOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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